N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine
Overview
Description
N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes both a triazine ring and a benzoxazole moiety, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazine Ring: Starting from ethylamine and formaldehyde, the triazine ring can be formed through a cyclization reaction under acidic or basic conditions.
Benzoxazole Formation: The benzoxazole moiety can be synthesized from o-aminophenol and a suitable carboxylic acid derivative through a cyclization reaction.
Coupling Reaction: The final step involves coupling the triazine and benzoxazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could lead to a fully reduced triazine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds like melamine and cyanuric acid.
Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole and 2-mercaptobenzoxazole.
Uniqueness
The uniqueness of N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine lies in its combined triazine and benzoxazole structure, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(3-ethyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-2-17-7-13-11(14-8-17)16-12-15-9-5-3-4-6-10(9)18-12/h3-6H,2,7-8H2,1H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSLZTFGIARUGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=NC1)NC2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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